molecular formula C13H10ClN3OS B12116429 Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- CAS No. 610274-74-3

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-

Cat. No.: B12116429
CAS No.: 610274-74-3
M. Wt: 291.76 g/mol
InChI Key: ZPYBVPFPKWIQGT-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure, which combines a thieno ring with a pyrimidinone moiety, contributes to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thienopyrimidinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its potential as an antitubercular and anticancer agent. .

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition leads to the disruption of DNA synthesis and cell replication . For its anticancer activity, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 4-chlorophenyl and 6-methyl groups contributes to its unique pharmacological profile, making it a valuable compound for further research and development .

Properties

CAS No.

610274-74-3

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

3-amino-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H10ClN3OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(19-7)16-6-17(15)13(11)18/h2-6H,15H2,1H3

InChI Key

ZPYBVPFPKWIQGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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